molecular formula C5H8N2O2S2 B15128608 4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine

4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine

Cat. No.: B15128608
M. Wt: 192.3 g/mol
InChI Key: WGMMBURLJFRUKQ-UHFFFAOYSA-N
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Description

4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine is an organosulfur compound featuring a thiazole ring substituted with a methanesulfonylmethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagent used.

Scientific Research Applications

4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

    4-(Methylsulfonyl)-1,3-thiazole: Similar structure but lacks the amine group.

    2-Aminothiazole: Lacks the methanesulfonylmethyl group.

    Methanesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.

Uniqueness: 4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine is unique due to the presence of both the methanesulfonylmethyl group and the amine group on the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H8N2O2S2

Molecular Weight

192.3 g/mol

IUPAC Name

4-(methylsulfonylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H8N2O2S2/c1-11(8,9)3-4-2-10-5(6)7-4/h2H,3H2,1H3,(H2,6,7)

InChI Key

WGMMBURLJFRUKQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CSC(=N1)N

Origin of Product

United States

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